(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate typically involves the reaction of 3-phenoxybenzyl alcohol with 2,2-dichloro-1-(4-chlorophenyl)cyclopropanecarboxylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate has several scientific research applications:
Chemistry: Used as a model compound in studying the reactivity of pyrethroids.
Biology: Investigated for its effects on insect nervous systems.
Medicine: Explored for potential use in developing new insecticides with lower toxicity to humans.
Industry: Widely used in agricultural formulations to protect crops from insect pests.
Mechanism of Action
The compound exerts its effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, prolonging their open state and causing continuous nerve impulses. This leads to paralysis and eventual death of the insect. The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: Another pyrethroid with similar insecticidal properties.
Permethrin: Widely used in both agricultural and medical applications.
Cypermethrin: Known for its high efficacy against a broad range of insect pests.
Uniqueness
(3-Phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. It is less toxic to mammals compared to some other pyrethroids, making it a preferred choice in certain applications .
Properties
CAS No. |
63935-30-8 |
---|---|
Molecular Formula |
C23H17Cl3O3 |
Molecular Weight |
447.7 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H17Cl3O3/c24-18-11-9-17(10-12-18)22(15-23(22,25)26)21(27)28-14-16-5-4-8-20(13-16)29-19-6-2-1-3-7-19/h1-13H,14-15H2 |
InChI Key |
ALHSCZUIMTUMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)OCC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.